N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}thiophene-2-carboxamide
Description
N-{[3-(2-Hydroxyethoxy)oxolan-3-yl]methyl}thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a tetrahydropyran (oxolane) ring substituted with a 2-hydroxyethoxy group at the 3-position. This compound integrates a thiophene-2-carboxamide scaffold, which is prevalent in pharmaceuticals due to its bioisosteric properties and metabolic stability.
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c14-4-6-17-12(3-5-16-9-12)8-13-11(15)10-2-1-7-18-10/h1-2,7,14H,3-6,8-9H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJPQWLMJYUKOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC=CS2)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with an appropriate oxolane derivative. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for thiophene derivatives, including this compound, often involve large-scale condensation reactions under controlled conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophilic reagents such as bromine (Br₂) or chlorinating agents can be used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. Its anticancer properties could be linked to the induction of apoptosis or inhibition of cell proliferation pathways .
Comparison with Similar Compounds
N-[(Oxolan-2-yl)methyl]thiophene-3-carboxamide ()
- Structure : Features a tetrahydrofuran (oxolane) ring at the 2-position linked to the thiophene-3-carboxamide group.
- Key Differences :
- Positional isomerism: Thiophene substitution at the 3-carboxamide vs. 2-carboxamide in the target compound.
- Substituent: Oxolan-2-yl lacks the hydroxyethoxy group, reducing polarity.
- Implications : The 3-carboxamide position may alter electronic properties and binding interactions in biological systems compared to the 2-carboxamide derivative.
N-(2-Nitrophenyl)thiophene-2-carboxamide ()
- Structure : Thiophene-2-carboxamide linked to a 2-nitrophenyl group.
- Key Differences :
- Aromatic vs. oxolane substituents: The nitro group introduces strong electron-withdrawing effects, contrasting with the hydroxyethoxy group’s electron-donating nature.
- Crystallographic Data : Dihedral angles between thiophene and benzene rings (8.5–13.5°) suggest planar conformations that influence packing and solubility .
- Bioactivity : Exhibits antibacterial and antifungal properties, likely mediated by nitro group interactions with microbial enzymes .
N-[2-(N-Propargyl-N-tosylamino)ethyl]thiophene-2-carboxamide ()
- Structure: Contains a propargyl-tosylaminoethyl chain attached to the carboxamide nitrogen.
- Bioactivity: Acts as a neurokinin-3 receptor antagonist, highlighting the role of nitrogen substituents in target selectivity .
5-Chloro-N-(((5S)-2-oxo-3-(4-(3-oxomorpholin-4-yl)phenyl)-1,3-oxazolidin-5-yl)methyl)thiophene-2-carboxamide ()
- Structure: Complex derivative with oxazolidinone and morpholine moieties.
- Oxazolidinone-Morpholine Core: Improves metabolic stability and bioavailability compared to the hydroxyethoxy-oxolane group .
Comparative Data Tables
Table 1: Structural and Physicochemical Properties
*Predicted using computational models.
Table 2: Crystallographic Parameters (Selected Examples)
Biological Activity
N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}thiophene-2-carboxamide is a compound of increasing interest in biological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H17NO4S, with a molecular weight of approximately 273.34 g/mol. The compound features a thiophene ring, which is known for its biological activity, particularly in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of thiophene derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxic Activity of this compound
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that this compound has promising potential as an anticancer agent.
The mechanism through which this compound exerts its cytotoxic effects involves several pathways:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : Studies indicate that this compound inhibits key signaling pathways involved in cell cycle progression, effectively halting the proliferation of cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
Case Studies and Research Findings
Several studies have investigated the biological activity of thiophene derivatives, including this compound:
- Study on HepG2 Cells : In vitro studies demonstrated that treatment with the compound resulted in a dose-dependent decrease in viability among HepG2 liver cancer cells, with significant morphological changes indicative of apoptosis observed under microscopy .
- MCF-7 Breast Cancer Model : Another study reported that MCF-7 cells treated with this compound showed increased levels of cleaved caspase 3, a marker for apoptosis, suggesting an effective mechanism for inducing cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
